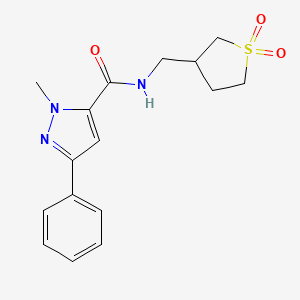

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels play roles in pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays . It displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by the compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . For example, in the context of pain perception, activation of GIRK channels could potentially lead to reduced pain sensation .

Análisis Bioquímico

Biochemical Properties

This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .

Cellular Effects

The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level by activating GIRK channels . This activation can lead to changes in gene expression and enzyme activity, influencing various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound on GIRK channels have been observed over time in laboratory settings

Actividad Biológica

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound with significant potential in pharmacology, particularly as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O3S, with a molecular weight of 333.41 g/mol. The compound features a unique structure that combines both hydrophobic and hydrophilic elements, indicating its potential for diverse biological interactions.

The primary mechanism of action for this compound involves its role as an activator of GIRK channels. Upon binding to these channels, it facilitates the transport of potassium ions across cell membranes. This modulation can lead to altered neuronal excitability and neurotransmitter release, which are crucial for various physiological processes including cardiac rhythm regulation and neuronal signaling .

1. Potency and Stability

Research indicates that this compound exhibits nanomolar potency as a GIRK channel activator. Its metabolic stability is reported to be superior compared to traditional urea-based compounds, making it a promising candidate for therapeutic applications .

2. Therapeutic Applications

The compound's interaction with GIRK channels suggests potential applications in treating conditions related to neuronal excitability disorders and cardiac arrhythmias. Ongoing studies are exploring its efficacy in various animal models to further elucidate its therapeutic potential.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Confirmed the activation of GIRK channels with significant potency at nanomolar concentrations. |

| Study 2 | Investigated the compound's effects on neuronal excitability and neurotransmitter dynamics in vitro. |

| Study 3 | Explored the compound's stability in metabolic pathways compared to other known GIRK activators. |

Case Study: Neuronal Excitability

In a controlled experimental setup, the compound was administered to neuronal cultures to assess its impact on excitability. Results demonstrated a marked decrease in action potential frequency, indicating effective modulation of neuronal activity through GIRK channel activation .

Synthesis Methods

The synthesis of this compound typically involves several organic chemistry techniques:

- Reagents : Common reagents include hydrazines and carbonyl compounds.

- Reaction Conditions : The synthesis is conducted under controlled temperatures and pH levels to optimize yield.

- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Recent studies have shown that compounds containing the pyrazole moiety exhibit significant antioxidant activity. For instance, derivatives similar to N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide have been evaluated for their ability to scavenge free radicals. The DPPH scavenging assay indicated promising results, with certain derivatives demonstrating IC50 values as low as 4.67 μg/mL, indicating strong antioxidant potential .

Potassium Channel Activation

A notable application of this compound is its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. Research has identified a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers that exhibit nanomolar potency as GIRK1/2 activators. These compounds were found to enhance potassium ion conductance in cellular assays, suggesting their potential use in treating conditions like cardiac arrhythmias .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Antimicrobial Activity

Compounds with similar structures have also been tested for antimicrobial activity against various pathogens. Preliminary results show effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Photophysical Properties

In materials science, the incorporation of pyrazole derivatives into polymer matrices has been explored for their photophysical properties. These compounds can enhance the thermal stability and dyeing capabilities of polymers, making them suitable for applications in coatings and colorants .

Drug Delivery Systems

The unique chemical structure of this compound allows for functionalization that can improve drug solubility and bioavailability. Research is ongoing into its use as a carrier for targeted drug delivery systems, particularly in cancer therapy .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfone group in the tetrahydrothiophene ring acts as an electron-withdrawing group, making adjacent positions susceptible to nucleophilic attack. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH in DMF) leads to alkylation at the pyrazole nitrogen or sulfone oxygen.

-

Acylation : The carboxamide group can undergo acylation with acid chlorides (e.g., acetyl chloride) in the presence of triethylamine, forming acylated derivatives .

Key Reaction Pathway :

Compound+R XBaseAlkylated Acylated Product+HX

Hydrolysis Reactions

The carboxamide group is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields the corresponding carboxylic acid.

-

Basic Hydrolysis : NaOH (2M) produces the carboxylate salt, which can be acidified to isolate the free acid .

Reaction Table :

| Conditions | Reagents | Product |

|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 100°C, 6h | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid |

| Basic (NaOH, rt) | 2M NaOH, 25°C, 12h | Sodium carboxylate derivative |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloaddition reactions with dipolarophiles like nitriles or alkynes. For instance:

-

Reaction with benzonitrile under microwave irradiation forms pyrazolo[1,5-a]pyrimidine derivatives .

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings at the pyrazole C4 position.

Mechanism :

Pyrazole+DipolarophileCatalystFused Heterocycle

Oxidation and Reduction

-

Oxidation : The tetrahydrothiophene sulfone group is already fully oxidized, but the pyrazole methyl group can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phenyl ring to a cyclohexyl group, altering hydrophobicity .

Example :

CH3KMnO4/H+ COOH

Functional Group Transformations

-

Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) introduces sulfonamide groups at the carboxamide nitrogen.

-

Esterification : The carboxamide can be converted to esters using alcohols (e.g., methanol) under acid catalysis.

Synthetic Utility :

These transformations enable diversification for structure-activity relationship (SAR) studies in medicinal chemistry .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) modify the phenyl substituent:

-

Reaction with aryl boronic acids introduces electron-donating or -withdrawing groups to tune electronic properties .

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DME/H₂O

Mechanistic and Synthetic Insights

-

The sulfone group enhances electrophilicity, directing substitutions to the pyrazole ring.

-

Steric hindrance from the tetrahydrothiophene moiety limits reactivity at the C3 position .

-

Microwave-assisted reactions improve yields in cycloadditions (e.g., 75–85% yield for pyrazolo-pyrimidines) .

This compound’s diverse reactivity profile makes it a versatile scaffold for developing bioactive molecules, particularly in targeting ion channels like GIRK. Further studies should explore enantioselective syntheses and computational modeling to predict reaction outcomes.

Propiedades

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-19-15(9-14(18-19)13-5-3-2-4-6-13)16(20)17-10-12-7-8-23(21,22)11-12/h2-6,9,12H,7-8,10-11H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWVXBMACXEEBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3CCS(=O)(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.